molecular formula C10H13NO3S B3388252 5-(Morpholin-4-ylmethyl)thiophene-2-carboxylic acid CAS No. 865471-58-5

5-(Morpholin-4-ylmethyl)thiophene-2-carboxylic acid

Cat. No. B3388252
CAS RN: 865471-58-5
M. Wt: 227.28 g/mol
InChI Key: DSRVTNAXULZVAY-UHFFFAOYSA-N
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Description

5-(Morpholin-4-ylmethyl)thiophene-2-carboxylic acid is a chemical compound with the molecular formula C10H13NO3S and a molecular weight of 227.28 . It is also known by the synonym 2-Thiophenecarboxylic acid, 5-(4-morpholinylmethyl)- .


Molecular Structure Analysis

The molecular structure of this compound consists of a thiophene ring, which is a five-membered ring with one sulfur atom, attached to a morpholine ring via a methylene bridge . The carboxylic acid group is attached to the second carbon of the thiophene ring .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the available literature, thiophene derivatives are known to participate in a variety of reactions . These include condensation reactions such as the Gewald reaction, the Paal–Knorr reaction, the Fiesselmann synthesis, and the Hinsberg synthesis .


Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 383.1±42.0 °C and a predicted density of 1.345±0.06 g/cm3 . Its pKa value is predicted to be 3.32±0.10 .

Mechanism of Action

The exact mechanism of action of 5-(Morpholin-4-ylmethyl)thiophene-2-carboxylic acid is not yet fully understood. However, studies have shown that this compound exerts its antitumor activity by inducing apoptosis (programmed cell death) in cancer cells. It is believed that this compound targets specific cellular pathways involved in cell growth and division, leading to the inhibition of tumor growth.
Biochemical and Physiological Effects:
In addition to its antitumor activity, this compound has been shown to have other biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of certain enzymes involved in the biosynthesis of cholesterol, making it a potential candidate for the treatment of hypercholesterolemia (high cholesterol). Additionally, this compound has been shown to possess antioxidant properties, which may have implications for the treatment of various diseases associated with oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-(Morpholin-4-ylmethyl)thiophene-2-carboxylic acid in lab experiments is its versatility. This compound can be easily synthesized using various methods and can be modified to produce derivatives with different properties. Additionally, this compound has been shown to exhibit potent biological activity at relatively low concentrations, making it a cost-effective option for researchers. However, one limitation of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic to certain cell lines at high concentrations, which may limit its use in certain applications.

Future Directions

There are numerous future directions for the study of 5-(Morpholin-4-ylmethyl)thiophene-2-carboxylic acid. One potential direction is the development of new derivatives of this compound with improved biological activity and reduced toxicity. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields, including drug discovery and material science. Finally, more research is needed to evaluate the safety and efficacy of this compound in animal models and human clinical trials.

Scientific Research Applications

The potential applications of 5-(Morpholin-4-ylmethyl)thiophene-2-carboxylic acid in scientific research are numerous. One of the most promising areas of application is in medicinal chemistry, where this compound has been shown to exhibit potent antitumor activity against various cancer cell lines. Additionally, this compound has been shown to possess antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.

properties

IUPAC Name

5-(morpholin-4-ylmethyl)thiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3S/c12-10(13)9-2-1-8(15-9)7-11-3-5-14-6-4-11/h1-2H,3-7H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSRVTNAXULZVAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=C(S2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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